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Compound of Interest

Compound Name:
4-(trans-4-

Vinylcyclohexyl)benzonitrile

Cat. No.: B1358311 Get Quote

This technical guide offers a comprehensive analysis of the spectroscopic data for 4-(trans-4-
vinylcyclohexyl)benzonitrile, a key intermediate in the synthesis of advanced materials,

particularly liquid crystals.[1][2] For researchers, process chemists, and quality control analysts,

a thorough understanding of this molecule's spectroscopic signature is paramount for

confirming its identity, purity, and structural integrity. This document synthesizes predictive data

based on established spectroscopic principles with practical, field-proven methodologies for

data acquisition.

The unique structure of this compound, featuring a benzonitrile head, a trans-cyclohexyl

spacer, and a terminal vinyl group, gives rise to a distinct and interpretable fingerprint across

various analytical techniques.[2] We will explore its characteristics through Nuclear Magnetic

Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass

Spectrometry (MS).

Caption: Molecular structure of 4-(trans-4-Vinylcyclohexyl)benzonitrile.

Core Molecular Properties
A summary of the fundamental physical and chemical identifiers for 4-(trans-4-
vinylcyclohexyl)benzonitrile is crucial for laboratory handling and data interpretation. The

compound typically presents as a white to off-white crystalline solid.[2][3]
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Property Value Reference(s)

CAS Number 96184-42-8 [2][4][5][6][7]

Molecular Formula C₁₅H₁₇N [2][4][6]

Molecular Weight 211.31 g/mol [2][4][6]

Appearance
White to almost white

powder/crystal
[2][3][8]

Purity Typically ≥97% or ≥98% [2][4][5][7][9]

Melting Point 56.0 to 60.0 °C [8][10]

Storage
Store at room temperature,

sealed and dry.
[4][7][10]

InChI Key
JHXJAWXZLWDDED-

MQMHXKEQSA-N
[2][7]

Proton (¹H) NMR Spectroscopy
Proton NMR provides a detailed map of the hydrogen environments within the molecule. The

spectrum of 4-(trans-4-vinylcyclohexyl)benzonitrile can be logically divided into three distinct

regions: the downfield aromatic region, the olefinic (vinyl) region, and the upfield aliphatic

(cyclohexyl) region.

Predicted Spectral Analysis
Aromatic Region (δ 7.2-7.8 ppm): The para-substituted benzonitrile ring will exhibit a classic

AA'BB' system, appearing as two distinct doublets. The protons ortho to the electron-

withdrawing nitrile group are expected to be further downfield than the protons meta to it.

Vinyl Region (δ 4.9-6.0 ppm): This region is characterized by the three protons of the vinyl

group (-CH=CH₂). The proton on the carbon adjacent to the cyclohexane ring (methine) will

appear as a complex multiplet (often a doublet of doublets of doublets) due to coupling with

the two geminal protons and the vicinal proton on the ring. The two terminal vinyl protons will

appear as distinct multiplets, typically doublets of doublets, due to geminal and cis/trans

vicinal coupling.
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Aliphatic Region (δ 1.0-2.8 ppm): The ten protons on the cyclohexane ring will produce a

series of broad, overlapping multiplets. The trans-configuration enforces a specific chair

conformation, leading to distinct axial and equatorial proton signals. The proton attached to

the carbon bearing the benzonitrile group (benzylic methine) and the proton on the carbon

bearing the vinyl group will be the most downfield in this region.

Predicted ¹H NMR Data Summary
Chemical Shift (δ,
ppm)

Multiplicity Integration
Proposed
Assignment

~ 7.65 d 2H Ar-H (ortho to -CN)

~ 7.45 d 2H Ar-H (meta to -CN)

~ 5.80 ddd 1H -CH=CH₂

~ 5.05 dd 1H -CH=CH₂ (trans)

~ 4.95 dd 1H -CH=CH₂ (cis)

~ 2.60 tt 1H Ar-CH-(Cyclohexyl)

~ 1.20 - 2.20 m 9H
Cyclohexyl -CH- and -

CH₂-

Protocol: Acquiring a ¹H NMR Spectrum

Sample Preparation Data Acquisition Data Processing

1. Weigh ~5-10 mg of sample. 2. Dissolve in ~0.7 mL of deuterated solvent (e.g., CDCl₃). 3. Add internal standard (e.g., TMS) if required. 4. Transfer to a 5 mm NMR tube. 5. Insert tube into spectrometer. 6. Lock, tune, and shim the instrument. 7. Acquire spectrum (e.g., 16-32 scans). 8. Apply Fourier transform. 9. Phase and baseline correct the spectrum. 10. Calibrate chemical shifts (TMS at 0 ppm). 11. Integrate peaks and analyze multiplicities.

Click to download full resolution via product page

Caption: Standard workflow for ¹H NMR analysis.

Carbon (¹³C) NMR Spectroscopy
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Carbon-13 NMR complements the proton data by providing a count of non-equivalent carbon

atoms and information about their chemical environment.

Predicted Spectral Analysis
Nitrile Carbon (δ ~119 ppm): The carbon of the nitrile group (C≡N) typically appears in this

region.[11]

Aromatic Carbons (δ 110-150 ppm): Four signals are expected for the benzonitrile ring. The

ipso-carbon attached to the nitrile group will be significantly shielded, while the ipso-carbon

attached to the cyclohexyl ring will be the most downfield quaternary carbon. The two

protonated carbons will appear in the typical aromatic region.

Vinyl Carbons (δ ~110-145 ppm): The two carbons of the vinyl group will give distinct signals.

The terminal CH₂ carbon will be more shielded (further upfield) than the substituted CH

carbon.

Aliphatic Carbons (δ 25-50 ppm): The six carbons of the cyclohexane ring are expected to

produce four distinct signals due to the molecule's symmetry. The two methine carbons

(attached to the aromatic and vinyl groups) will be the most downfield in this region.

Predicted ¹³C NMR Data Summary
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Chemical Shift (δ, ppm) Proposed Assignment

~ 148 C-Ar (ipso, attached to cyclohexyl)

~ 142 -CH=CH₂

~ 133 CH-Ar (ortho to -CN)

~ 128 CH-Ar (meta to -CN)

~ 119 -C≡N

~ 112 C-Ar (ipso, attached to -CN)

~ 110 -CH=CH₂

~ 45 CH (benzylic)

~ 42 CH (vinyl-substituted)

~ 35 Cyclohexyl CH₂

~ 30 Cyclohexyl CH₂

Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective tool for confirming the presence of key functional

groups. The spectrum is dominated by characteristic vibrations of the nitrile, vinyl, and aromatic

moieties.

Expected Absorption Bands
Nitrile Stretch (C≡N): A sharp, strong, and highly characteristic absorption band is expected

around 2225-2235 cm⁻¹.[12] Its presence is a primary indicator for the successful

incorporation of the nitrile group.

Aromatic and Vinyl C-H Stretch (=C-H): These absorptions typically appear as a group of

weaker bands just above 3000 cm⁻¹ (e.g., 3010-3100 cm⁻¹).

Aliphatic C-H Stretch (-C-H): Stronger, sharp bands appearing just below 3000 cm⁻¹ (e.g.,

2850-2950 cm⁻¹) are indicative of the C-H bonds within the cyclohexane ring.[13]
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Vinyl and Aromatic C=C Stretch: Medium intensity bands in the 1600-1650 cm⁻¹ region

correspond to the carbon-carbon double bond stretches of the vinyl group and the aromatic

ring.

Para-Substitution Overtone/Combination Bands: Weak bands in the 1660-2000 cm⁻¹ region

can often confirm the 1,4-disubstitution pattern of the aromatic ring.

C-H Out-of-Plane Bending: A strong band around 820-860 cm⁻¹ is characteristic of the two

adjacent hydrogens on a para-substituted aromatic ring.

Protocol: Acquiring an FT-IR Spectrum (ATR Method)
Background Scan: Ensure the Attenuated Total Reflectance (ATR) crystal is clean and

perform a background scan to subtract atmospheric (CO₂, H₂O) and instrument signals.

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

Apply Pressure: Use the instrument's pressure arm to ensure firm and even contact between

the sample and the crystal.

Data Collection: Collect the sample spectrum. Typically, 16-32 scans are co-added at a

resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.

Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol)

after analysis.

Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular

weight and the structural components of the molecule through controlled fragmentation.

Fragmentation Analysis
The molecular ion (M⁺•) peak should be observed at m/z = 211, corresponding to the molecular

weight of C₁₅H₁₇N.[2][4][6] The fragmentation pattern is dictated by the stability of the resulting

carbocations and radicals.
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Benzylic Cleavage: The most favorable cleavage often occurs at the bond between the

benzonitrile and cyclohexyl moieties, as this generates a stable benzylic cation or radical.

The fragment corresponding to the cyanophenyl group would be observed.

Loss of Vinyl Group: Cleavage of the C-C bond between the cyclohexane ring and the vinyl

group would result in a fragment at m/z = 184 (M - 27).

Cyclohexyl Ring Fragmentation: The cyclohexane ring can undergo various ring-opening and

cleavage pathways, leading to a series of smaller aliphatic fragments.

Key Fragments:

m/z 211: Molecular Ion [M]⁺•

m/z 184: [M - C₂H₃]⁺, loss of the vinyl group.

m/z 129: Fragment corresponding to the [C₈H₆N]⁺ ion, likely from cleavage through the

cyclohexane ring.

m/z 116: A common fragment in alkylbenzenes, potentially corresponding to a tropylium-

like ion derived from the benzonitrile portion.

m/z 103: [C₇H₅N]⁺, the benzonitrile cation radical.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1358311?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Molecular Ion (M⁺•)
m/z = 211

Loss of •C₂H₃

(Vinyl Radical) Benzylic/Ring Cleavage

[M - C₂H₃]⁺
m/z = 184

[C₈H₆N]⁺
m/z = 129

Further Fragmentation

[C₇H₅N]⁺•
m/z = 103

Click to download full resolution via product page

Caption: Predicted major fragmentation pathways for 4-(trans-4-Vinylcyclohexyl)benzonitrile
in EI-MS.

Safety and Handling
As a research chemical, 4-(trans-4-vinylcyclohexyl)benzonitrile requires careful handling.

Standard laboratory personal protective equipment (PPE), including safety glasses, gloves,

and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume

hood.

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319

(Causes serious eye irritation), H335 (May cause respiratory irritation).[7][8]

Precautionary Statements: Avoid breathing dust (P261), wash skin thoroughly after handling

(P264), and wear protective gloves/eye protection (P280). In case of contact, follow

appropriate first-aid measures.[7][8]
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Conclusion
The structural characterization of 4-(trans-4-vinylcyclohexyl)benzonitrile is straightforward

and unambiguous when employing a multi-technique spectroscopic approach. ¹H and ¹³C NMR

provide a detailed carbon-hydrogen framework, IR spectroscopy rapidly confirms the key nitrile

and vinyl functional groups, and mass spectrometry verifies the molecular weight and offers

insight into the molecule's substructures. The data and protocols presented in this guide serve

as a robust reference for researchers and analysts working with this compound, ensuring

accurate identification and quality assessment.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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